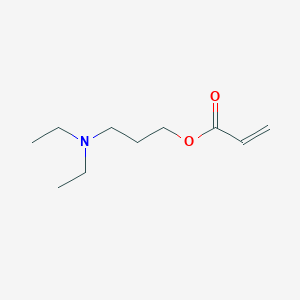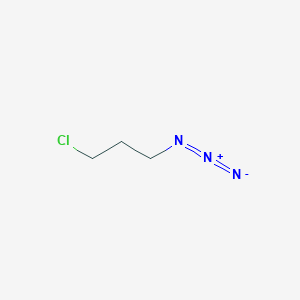
1-Azido-3-chloropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3-chloropropane is an organic compound with the molecular formula C₃H₆ClN₃ It is characterized by the presence of both an azido group (-N₃) and a chloro group (-Cl) attached to a three-carbon chain
Preparation Methods
1-Azido-3-chloropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-3-chloropropane with sodium azide. This reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromine atom .
Industrial production methods for this compound are similar but often optimized for larger scale synthesis. These methods may involve continuous flow reactors to ensure better control over reaction conditions and higher yields .
Chemical Reactions Analysis
1-Azido-3-chloropropane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, forming various nitrogen-containing heterocycles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with alkynes typically yields 1,2,3-triazoles .
Scientific Research Applications
1-Azido-3-chloropropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-3-chloropropane is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azido group reacts with alkynes to form triazoles in a highly efficient and selective
Properties
CAS No. |
58503-61-0 |
|---|---|
Molecular Formula |
C3H6ClN3 |
Molecular Weight |
119.55 g/mol |
IUPAC Name |
1-azido-3-chloropropane |
InChI |
InChI=1S/C3H6ClN3/c4-2-1-3-6-7-5/h1-3H2 |
InChI Key |
YMORVLBMLSBFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



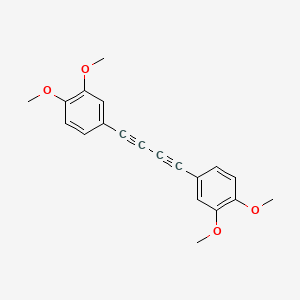
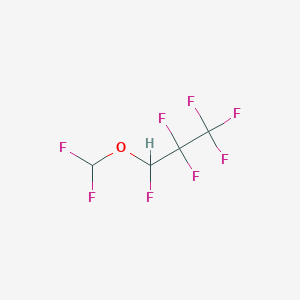
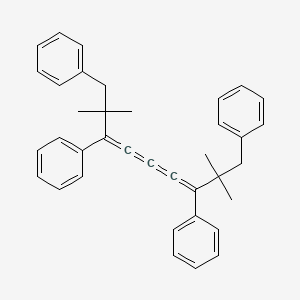
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)
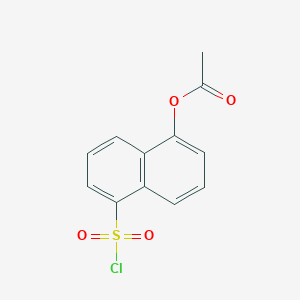
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 1,4-dimethyl](/img/structure/B14619099.png)
![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)
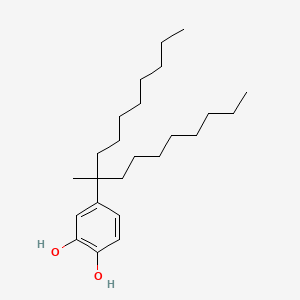

![1-[2-(4-Nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14619119.png)
![Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B14619121.png)
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
